molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B139824 2,6-Dimethylaniline CAS No. 87-62-7

2,6-Dimethylaniline

Cat. No. B139824
CAS RN: 87-62-7
M. Wt: 121.18 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-N
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Description

2,6-Dimethylaniline, also known as 2,6-xylidine, is a primary arylamine. It is an aniline in which the hydrogens at the 2- and 6-positions are replaced by methyl groups . It appears as a liquid and is slightly soluble in water . It is used in the production of some anesthetics and other chemicals . It is a drug metabolite of lidocaine, a common local anesthetic and antiarrhythmic drug .


Synthesis Analysis

2,6-Dimethylaniline can be synthesized by nitration of xylene and reduction, followed by removal of the 2,4-isomer by formation of the acetate salt, and removal of the 2,5-isomer by formation of the hydrochloride salt . The 2,6-isomer is then recovered by sublimation .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylaniline is C8H11N . The structure includes a dimethylamino group attached to a phenyl group .


Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .


Physical And Chemical Properties Analysis

2,6-Dimethylaniline is a liquid . It has a molecular weight of 121.18 g/mol . It is slightly soluble in water .

Scientific Research Applications

DNA Adduct Formation and Carcinogenicity

2,6-Dimethylaniline (2,6-diMeA) has been studied for its role in forming DNA adducts, which are critical in understanding its potential carcinogenicity. It forms various DNA adducts, such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, in vitro. The formation of these adducts suggests a metabolic activation profile similar to typical arylamine carcinogens, highlighting the importance of this compound in toxicological and carcinogenic research (Gonçalves, Beland, & Marques, 2001).

Environmental Degradation and Treatment

Research has explored the degradation of 2,6-Dimethylaniline in environmental contexts. Studies on the Fenton process, a method used for water treatment, have detailed the chemical oxidation of 2,6-dimethylaniline. This process resulted in various intermediates and offered insights into the potential pathways for environmental degradation of this compound (Masomboon, Ratanatamskul, & Lu, 2009).

Metabolism and Enzymatic Processes

The oxidation of 2,6-Dimethylaniline by human cytochrome P450s and liver microsomes has been a focus of research, providing understanding into its metabolic pathways. The major metabolite found in this process, 4-amino-3,5-dimethylphenol, and the formation of hemoglobin adducts in humans, suggest significant biological interactions and implications for human health (Gan, Skipper, & Tannenbaum, 2001).

Mutagenicity and Genetic Impacts

The mutagenicity of 2,6-Dimethylaniline has been studied in various organisms. An investigation into the mutagenic properties of dimethylaniline isomers in mice highlighted the genotoxic potential of 2,6-Dimethylaniline, especially in relation to its effects on DNA integrity and potential carcinogenicity (Kohara et al., 2018).

Photoreactions and Synthesis

Research has also delved into the photochemical reactions and synthesis involving 2,6-Dimethylaniline. These studies provide valuable information on its chemical properties and potential applications in synthesis, especially in the context of pharmaceuticals and industrial chemicals (Bader & Hansen, 1979).

Human Health and Exposure

Studies have examined the transfer of 2,6-Dimethylaniline to humans through various routes, including its presence as a metabolite of drugs like lidocaine and its detection in human milk. This research is crucial in understanding the implications of human exposure to this compound (Puente & Josephy, 2001).

Safety And Hazards

2,6-Dimethylaniline is considered hazardous. It is toxic by ingestion, inhalation, and skin absorption . It is classified as a carcinogenic agent . It is also flammable .

Future Directions

2,6-Dimethylaniline is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . Its future directions could involve further exploration of its uses in the synthesis of these and potentially other drugs.

properties

IUPAC Name

2,6-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
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InChI Key

UFFBMTHBGFGIHF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)N
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Molecular Formula

C8H11N, Array
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Related CAS

88374-65-6, 21436-98-6 (hydrochloride)
Record name Benzenamine, 2,6-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID8026307
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Molecular Weight

121.18 g/mol
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Physical Description

2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C
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Flash Point

196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7
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Density

0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98
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Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02
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Product Name

2,6-Dimethylaniline

Color/Form

Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid

CAS RN

87-62-7
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Melting Point

47.1 °F (NTP, 1992), 11.2 °C
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Synthesis routes and methods I

Procedure details

1,000 parts by volume of catalyst are introduced into a fluidised bed reactor having a capacity of 1.2 liters, corresponding to 1,200 parts by volume. The catalyst consists of 0.5% by weight of palladium and 0.2% by weight of zinc on Al2O3 and has a particle size of 0.2 to 0.6 mm. The temperature in the reactor is set to 220° C. and, per hour, a correspondingly preheated mixture of 200,000 parts by volume of ammonia and 200,000 parts by volume of hydrogen is introduced. 50 parts of a mixture consisting of 80% by weight of 2,6-dimethylcyclohexanol and 20% by weight of 2,6-dimethylcyclohexanone is passed continuously, per hour, through the fluidised catalyst bed thus produced. The reaction product is isolated by cooling the exit gases, and is distilled. 100 parts of 2,6-dimethylcyclohexanol/2,6-dimethylcyclohexanone mixture employed give 92 parts of 2,6-dimethylaniline. Yield: 96.5%.
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Synthesis routes and methods II

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
Name
zinc-aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 L
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A catalyst in extrudate form, containing 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 as the carrier is introduced into a tubular reactor having a capacity of one liter, corresponding to 1,000 parts by volume, and is brought to 210° C. Per hour, a gaseous mixture of 400,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen, and, in co-current therewith, 100 parts of 2,6-dimethylcyclohexan-1-one in gaseous form, is passed over the catalyst bed at atmospheric pressure. The reaction product is cooled sufficiently to liquefy the high-boiling constituents, which can then be distilled, whilst the gaseous constituents are recycled. In this way, 100 parts of 2,6-dimethylcyclohexan-1-one give 92 parts of 2,6-dimethylaniline (xylidine) (boiling point 216° C. at atmospheric pressure), corresponding to a yield of 96% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
Type
catalyst
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Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

42.4 g (0.35 mol) of 2,6-dimethylaniline and 25 g (0.17 mol) of powdered potassium carbonate in 100 ml of dimethylformamide were heated to 80° C., whilst stirring, and 29 g (0.17 mol) of 2-bromo-1-methoxyimino-propane were added dropwise. During this addition, the temperature rose to 95° C. The mixture was stirred for a further 2 hours at 80° C., the inorganic salt was filtered off and the filtrate was distilled. After distilling off the solvent and the excess 2,6-dimethylaniline, 25.4 g (72.5% of theory) of N-(1-methoxyimino-prop-2-yl)-2,6-dimethylaniline of boiling point 107°-109° C./0.1 mm Hg were obtained. ##STR175## Process variant (a)
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-bromo-1-methoxyimino-propane
Quantity
29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylaniline
Reactant of Route 2
2,6-Dimethylaniline
Reactant of Route 3
2,6-Dimethylaniline
Reactant of Route 4
2,6-Dimethylaniline
Reactant of Route 5
2,6-Dimethylaniline
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylaniline

Citations

For This Compound
5,930
Citations
N Masomboon, C Ratanatamskul, MC Lu - Journal of hazardous materials, 2010 - Elsevier
Oxidation of 2,6-dimethylaniline by electro-Fenton process in acidic solution at pH 2 was investigated. The effects of pH, Fe 2+ , H 2 O 2 and current density were assessed to determine …
Number of citations: 114 www.sciencedirect.com
N Masomboon, C Ratanatamskul, MC Lu - Applied Catalysis A: General, 2010 - Elsevier
A new approach to promoting ferric reduction efficiency using electrochemical, photoreduction and photo-assisted electrochemical processes has been developed. The use of UVA …
Number of citations: 41 www.sciencedirect.com
LL Gonçalves, FA Beland… - Chemical Research in …, 2001 - ACS Publications
2,6-Dimethylaniline (2,6-diMeA) is a ubiquitous environmental pollutant that is used in industry as a synthetic intermediate. It is also found in tobacco smoke and as a major metabolite of …
Number of citations: 34 pubs.acs.org
MS Bryant, HF Simmons, RE Harrell… - …, 1994 - academic.oup.com
Lidocaine (xylocaine) is utilized for the treatment of ventricular arrhythmias which occur during cardiac surgery or myocardial infarction and as a local anesthetic. Recent data from the …
Number of citations: 57 academic.oup.com
N Masomboon, C Ratanatamskul, MC Lu - Journal of Hazardous Materials, 2011 - Elsevier
The kinetics of 2,6-dimethylaniline degradation by Fenton process, electro-Fenton process and photoelectro-Fenton process was investigated. This study attempted to eliminate the …
Number of citations: 62 www.sciencedirect.com
WP Ting, MC Lu, YH Huang - Journal of Hazardous Materials, 2009 - Elsevier
A new approach for promoting ferric reduction efficiency using a different electrochemical cell and the photoelectro-Fenton process has been developed to degrade organic toxic …
Number of citations: 158 www.sciencedirect.com
N Masomboon, C Ratanatamskul… - Environmental Science & …, 2009 - ACS Publications
2,6-Dimethylaniline degradation by Fenton process has been studied in depth for the purpose of learning more about the reactions involved in the oxidation of 2,6-dimethylaniline under …
Number of citations: 259 pubs.acs.org
VA Semikolenov, ME Boldybeva, YV Shmidt… - Journal of molecular …, 1989 - Elsevier
The interaction of phenols with ammonia in the presence of Pt metals opens up a new route for the production of aromatic amines. A multistep reaction for the production of 2,6-…
Number of citations: 12 www.sciencedirect.com
JD Duan, AM Jeffrey, GM Williams - Drug metabolism and disposition, 2008 - ASPET
The local anesthetics lidocaine (lido) and prilocaine (prilo) are metabolized to their constituent aromatic amines 2,6-dimethylaniline (DMA, 2,6-xylidine) and 2-methylaniline (MA, o-…
Number of citations: 34 dmd.aspetjournals.org
Z Xie, Y Lu, S Jin, H Ye, Z Wang, B Liu… - Journal of Chemical …, 2019 - Springer
Crystal and Molecular Structures of Five 3D Organic Salts from 2,6-Dimethylaniline and Organic Acids | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 3 link.springer.com

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